molecular formula C16H21NO5 B3039104 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96449-63-7

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B3039104
CAS No.: 96449-63-7
M. Wt: 307.34 g/mol
InChI Key: VCVHCJHNQOLOGK-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a 5-oxo group (a carbonyl group at the 5-position), a 3,4-dimethoxybenzyl group (a benzyl group with two methoxy substituents at the 3 and 4 positions), and a carboxylic acid ethyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrolidine ring provides a cyclic structure, the 5-oxo group introduces a carbonyl functionality, the 3,4-dimethoxybenzyl group adds aromaticity and ether functionalities, and the carboxylic acid ethyl ester group introduces ester functionality .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ester group could undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol. The carbonyl group in the 5-oxo group could be reduced to a hydroxyl group using a reducing agent like sodium borohydride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and ether groups could impact its solubility in various solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in various synthetic processes. For instance, Tormyshev et al. (2006) described a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, which is applicable to derivatives of various carboxylic acids, including aromatic acids like the one Tormyshev et al., 2006.

  • Andrews et al. (2003) reported on the enantio- and regioselective syntheses of pyrrolidine trans-lactams, which are related to the compound, highlighting its potential in creating structurally complex molecules Andrews et al., 2003.

  • The compound's relevance in the synthesis of structurally and functionally diverse molecules is evident from the work of Silva et al. (2006), who studied the crystal structure of similar pyrrole-carboxylic acid esters, demonstrating its importance in understanding molecular conformations Silva et al., 2006.

Biological and Pharmacological Research

  • In the field of pharmacology, Zykova et al. (2016) synthesized derivatives of pyrrolidine-carboxylates, similar to the compound , and found them to exhibit antiradical and anti-inflammatory activities, highlighting the compound's potential in medicinal chemistry Zykova et al., 2016.

  • Additionally, Stefancich et al. (1985) described the synthesis of a structurally related fluorinated compound with broad-spectrum antibacterial activities, indicating the utility of such compounds in developing new antibiotics Stefancich et al., 1985.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and investigating its interactions with biological systems .

Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-4-22-16(19)12-8-15(18)17(10-12)9-11-5-6-13(20-2)14(7-11)21-3/h5-7,12H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVHCJHNQOLOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160116
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-63-7
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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